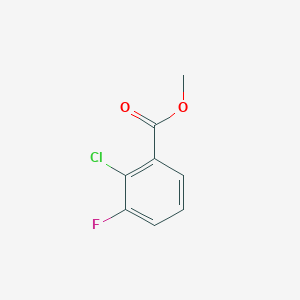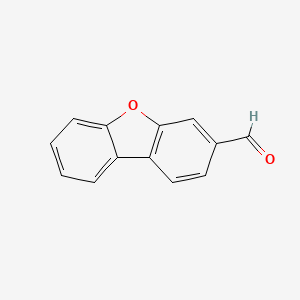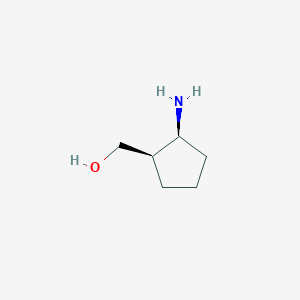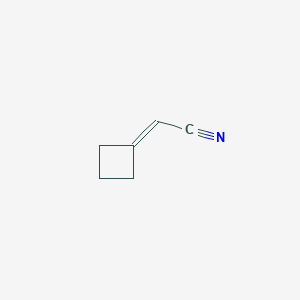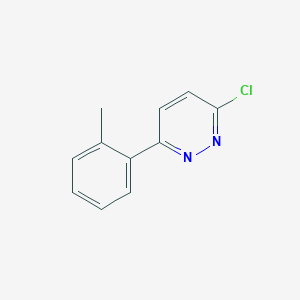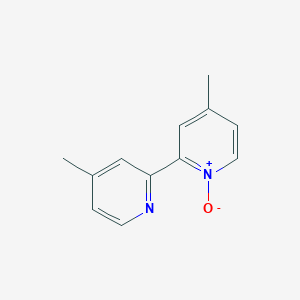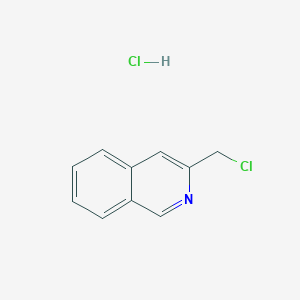
3-(Chloromethyl)isoquinoline hydrochloride
概要
説明
3-(Chloromethyl)isoquinoline hydrochloride is an organic compound with the molecular formula C10H9Cl2N . It has a molecular weight of 214.09 g/mol . It is a solid substance .
Molecular Structure Analysis
The molecular structure of 3-(Chloromethyl)isoquinoline hydrochloride consists of a benzene ring fused to a pyridine ring .Chemical Reactions Analysis
Isoquinoline, a structural isomer of quinoline, is a weak base and can form salts upon treatment with strong acids . It can also form adducts with Lewis acids . Quinoline and isoquinoline can be brominated in high yield by heating their hydrochlorides with bromine in nitrobenzene, giving 4-bromo-quinoline and 4-bromo-isoquinoline .Physical And Chemical Properties Analysis
3-(Chloromethyl)isoquinoline hydrochloride is a solid substance . It has a molecular weight of 214.09 g/mol . The boiling point is 329.1±32.0C at 760 mmHg .科学的研究の応用
Antimicrobial and Antifungal Activities
A study investigated the antimicrobial and antifungal activities of hydrochlorides synthesized from the replacement of chlorine by cyano group in 1-chloromethyl isoquinolines. The compounds exhibited weak antimicrobial and antifungal activities, with the maximum activity observed against Staphylococcus aureus, Escherichia coli, and Candida albicans for the compound with a 3-spiro-cyclopentyl radical, characterized by a minimum inhibiting concentration of 250 μg/ml (Ольга Викторовна Сурикова et al., 2014).
Solvent Effects in Synthetic Chemistry
Another research focused on the cobalt carbonyl-catalyzed hydromethoxycarbonylation of butadiene, where isoquinoline was found to be a better solvent than pyridine for the production of methyl 3-pentenoate. This highlights the solvent properties of isoquinoline derivatives in facilitating synthetic chemical reactions (A. Matsuda, 1973).
Mass Spectrometric Analysis
The unusual mass spectrometric dissociation pathway of protonated isoquinoline-3-carboxamides was explored, demonstrating the compound's significance in the development of analytical tools for the establishment of a LC/MS(/MS) based screening procedure for model HIF-stabilizers and their potential metabolites in clinical, forensic, and sports drug testing (S. Beuck et al., 2009).
Anti-corrosion Performance
Research on the anti-corrosion performance of 8-hydroxyquinoline derivatives for mild steel in acidic medium involved derivatives related to isoquinoline, demonstrating their potential as corrosion inhibitors. This study underscores the relevance of isoquinoline derivatives in materials science, particularly in protecting metals against corrosion (Dhaybia Douche et al., 2020).
Fluorescence Properties
The fluorescence properties of a novel isoquinoline derivative were tested in an invertebrate chordate, suggesting the application of such compounds as novel fluorescent dyes for biological research, particularly for labeling cell nuclei in various tissues (S. Mercurio et al., 2021).
Safety And Hazards
The safety information for 3-(Chloromethyl)isoquinoline hydrochloride indicates that it is a dangerous substance . The hazard statements include H314 (causes severe skin burns and eye damage) and H290 (may be corrosive to metals) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .
特性
IUPAC Name |
3-(chloromethyl)isoquinoline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClN.ClH/c11-6-10-5-8-3-1-2-4-9(8)7-12-10;/h1-5,7H,6H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YETGNODBVXTTEB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=NC(=CC2=C1)CCl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9Cl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40512117 | |
| Record name | 3-(Chloromethyl)isoquinoline--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40512117 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Chloromethyl)isoquinoline hydrochloride | |
CAS RN |
76884-33-8 | |
| Record name | 3-(Chloromethyl)isoquinoline--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40512117 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

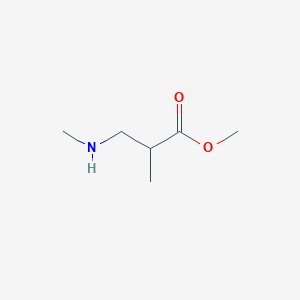
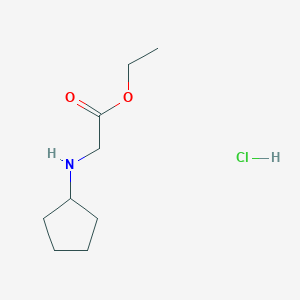
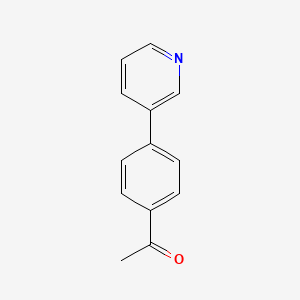
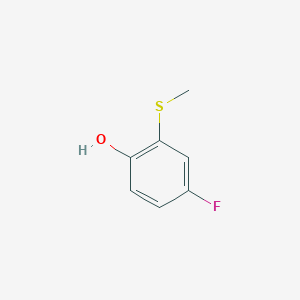
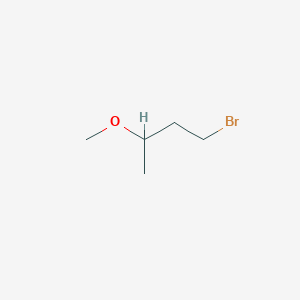
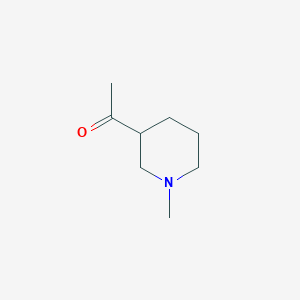
![N-[(2-Nitrophenyl)methyl]glycine](/img/structure/B1601203.png)

